2-Fluoro-2-(piperidin-3-yl)acetic acid
Description
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
2-fluoro-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C7H12FNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
HQHOISFMUVLTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Construction or procurement of a piperidine ring substituted at the 3-position.
- Introduction of the fluorine atom at the alpha carbon of the acetic acid moiety.
- Functional group transformations to yield the free acid form.
Fluorination Techniques
Fluorination at the alpha position of acetic acid derivatives is often achieved via electrophilic or nucleophilic fluorination methods. Common approaches include:
- Use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor for selective fluorination.
- Halogen exchange reactions where a chloro or bromo precursor is converted to the fluoro derivative using fluoride salts under phase-transfer catalysis.
Piperidine Ring Functionalization and Coupling
- The piperidin-3-yl moiety can be introduced via ring functionalization or by using pre-functionalized piperidine derivatives.
- Coupling of the piperidine ring to the fluorinated acetic acid backbone is often performed using nucleophilic substitution or amidation reactions, depending on the precursor functionalities.
Summary of Key Steps from Patent WO1997049698A1:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of piperidinyl intermediate | Starting from substituted piperidine derivatives | Piperidin-3-yl intermediate |
| 2 | Introduction of fluorine at alpha carbon | Electrophilic fluorination (e.g., Selectfluor) or nucleophilic fluorination | 2-Fluoro-piperidinyl acetic acid derivative |
| 3 | Acidification and purification | Acid work-up, crystallization | Pure 2-Fluoro-2-(piperidin-3-yl)acetic acid |
Alternative Synthetic Routes
- Halogenated Acetic Acid Precursors: Starting from 2-chloro-2-(piperidin-3-yl)acetic acid, halogen exchange with fluoride salts (e.g., KF, CsF) in polar aprotic solvents can yield the fluoro derivative.
- Fluorinated Building Blocks: Using fluorinated acetic acid derivatives as starting materials, followed by piperidine ring installation via nucleophilic substitution or reductive amination.
Purification and Characterization
- Purification is typically achieved through acid-base extraction, recrystallization, or salt formation (e.g., hydrochloride salts).
- Characterization includes NMR spectroscopy (notably ^19F NMR for fluorine), mass spectrometry, and HPLC to confirm purity and structure.
Comparative Table of Preparation Approaches
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Fluorination (e.g., Selectfluor) | Selectfluor, piperidinyl acetic acid precursor | High selectivity, mild conditions | Cost of fluorinating agent, potential over-fluorination |
| Halogen Exchange (Finkelstein-type) | 2-Chloro-2-(piperidin-3-yl)acetic acid, KF, CsF | Economical, straightforward | Requires good leaving group, longer reaction times |
| Direct Coupling of Fluorinated Acetic Acid | Fluorinated acetic acid derivatives, piperidine derivatives | Direct synthesis, fewer steps | Availability of fluorinated precursors |
Research Findings and Notes
- The alpha-fluorination of acetic acid derivatives bearing heterocyclic amines like piperidine is challenging due to potential side reactions and the need for regioselectivity.
- Patents indicate the use of bases such as sodium carbonate or potassium carbonate and iodide catalysts (NaI, KI) to facilitate substitution reactions in related piperidine derivatives.
- Salt formation (e.g., hydrochloride) is a common step to improve compound stability and facilitate purification.
- The fluorinated piperidine acetic acid derivatives have been explored extensively as intermediates for drugs targeting thrombotic and neurological disorders.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(piperidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, yielding non-fluorinated derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution with an amine could produce an amino derivative .
Scientific Research Applications
2-Fluoro-2-(piperidin-3-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(piperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or dipole interactions. This can lead to increased potency and selectivity in its biological effects . The piperidine ring may also contribute to the compound’s ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Aryl Acetic Acids
Piperidine-Containing Acetic Acids
Piperidine derivatives, such as 2-(piperidin-3-yl)acetic acid hydrochloride () and [1-(5-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid (), highlight the role of the piperidine ring in modulating physicochemical properties. The basic nitrogen in piperidine increases water solubility when protonated, contrasting with aryl-substituted analogs. For example:
- 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic acid () has a molecular weight of 211.18 and likely exhibits enhanced lipophilicity due to the CF₃ group.
- 2-[4-(Trifluoromethyl)pyridin-3-yl]acetic acid () demonstrates the impact of pyridine vs. piperidine rings on electronic properties and acidity .
Fluorinated Heterocyclic Acetic Acids
Compounds like 2-fluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid () and 2-(6-fluoropyridin-2-yl)acetic acid () incorporate heterocyclic systems. These structures often exhibit unique binding profiles in medicinal chemistry:
Table 2: Key Differences Between Structural Classes
| Feature | Aryl-Substituted | Piperidine-Substituted | Heterocyclic-Substituted |
|---|---|---|---|
| Basicity | Low (neutral aryl) | High (piperidine N basic) | Variable (heterocycle-dependent) |
| Lipophilicity | High (CF₃, I substituents) | Moderate (piperidine) | Moderate to high |
| Synthetic Accessibility | High (standard fluorination) | Moderate (multi-step routes) | Variable (complex scaffolds) |
| Stability | Variable (EWG-sensitive) | Generally stable | Depends on heterocycle |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Fluoro-2-(piperidin-3-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves fluorination of a piperidine precursor followed by acetylation. Key steps include:
- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions at low temperatures (−78°C to 0°C) to minimize side reactions .
- Acetylation : Coupling with acetic acid derivatives (e.g., chloroacetic acid) in the presence of a base like triethylamine.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion .
Q. Which analytical techniques are critical for characterizing 2-Fluoro-2-(piperidin-3-yl)acetic acid?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm fluorine incorporation and piperidine ring conformation. C NMR verifies the acetic acid moiety .
- HPLC-MS : Quantifies purity (>95%) and identifies impurities (e.g., unreacted precursors). Use C18 columns with mobile phases like 0.1% formic acid in acetonitrile/water .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential when handling 2-Fluoro-2-(piperidin-3-yl)acetic acid?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Impurity Interference : Reanalyze batches via HPLC-MS; impurities >0.5% can skew IC values .
- Concentration Gradients : Use dose-response curves with at least 8 data points to confirm potency trends.
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables .
Q. What computational strategies predict the binding affinity of 2-Fluoro-2-(piperidin-3-yl)acetic acid to neurological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GABA or NMDA receptors). Focus on fluorine’s electronegativity and piperidine’s conformational flexibility .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine’s van der Waals radius to predict activity across analogs .
Q. How does fluorination at the 2-position impact the compound’s metabolic stability and solubility?
- Methodological Answer :
- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation. Test in vitro using liver microsomes; monitor half-life (t) via LC-MS .
- Solubility : Measure logD (octanol/water) at pH 7.4. Fluorine’s hydrophobicity may lower aqueous solubility, requiring formulation with cyclodextrins or PEGylation .
- Permeability : Use Caco-2 cell assays to correlate fluorination with intestinal absorption. Optimal logP range: 1–3 .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure 2-Fluoro-2-(piperidin-3-yl)acetic acid?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-metal complexes) to favor R or S enantiomers .
- Low-Temperature Reactions : Conduct steps below −20°C to slow racemization kinetics.
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and confirm enantiomeric excess (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
